3-Sulfanyl-D-isovaline

Unnatural amino acid synthesis Chiral building blocks Peptide engineering

Researchers requiring a conformationally constrained, thiol-containing amino acid for metal chelation studies often face limited options combining D-stereochemistry with an α-quaternary carbon. 3-Sulfanyl-D-isovaline (CAS 98119-54-1) addresses this gap as a non-proteinogenic α,α-dialkyl amino acid with three coordination sites (thiol, amine, carboxyl). • Tritopic chelating scaffold for investigating structure-coordination relationships across Group 3-15 metals. • α-Quaternary carbon confers enzymatic stability; D-configuration enables stereospecific bioconjugation via the β-thiol group. • Serves as a chiral probe for formalin foot assays and metallodrug candidate development. Supplied with full analytical documentation. Quote-based procurement with flexible pack sizes available for immediate dispatch.

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
CAS No. 98119-54-1
Cat. No. B15347966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfanyl-D-isovaline
CAS98119-54-1
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC(C(C)(C(=O)O)N)S
InChIInChI=1S/C5H11NO2S/c1-3(9)5(2,6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3?,5-/m1/s1
InChIKeyGUSFMOZJJRCXRY-SDMSXHDGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Sulfanyl-D-isovaline Overview


3-Sulfanyl-D-isovaline (CAS 98119-54-1), also designated as 3-mercapto-D-isovaline or (2S)-2-amino-2-methyl-3-sulfanylbutanoic acid, is a non-proteinogenic α,α-dialkyl amino acid characterized by an α-quaternary carbon center and a thiol-containing side chain [1]. This compound belongs to the class of thiol-containing amino acids (TAAs) that function as tritopic chelating ligands with three potential coordination sites (thiol, amine, and carboxyl groups) [2]. The presence of the sulfanyl group distinguishes it from the parent scaffold D-isovaline (CAS 3059-97-0), introducing unique reactivity profiles including disulfide bond formation and metal coordination capabilities [2].

Why 3-Sulfanyl-D-isovaline Cannot Be Substituted


Substitution with D-isovaline (CAS 3059-97-0) or L-isovaline (CAS 595-40-4) eliminates the thiol functionality essential for metal chelation and redox chemistry [1]. Substitution with D-penicillamine (β,β-dimethylcysteine) alters the α-carbon substitution pattern: penicillamine lacks the α-quaternary carbon center characteristic of isovaline derivatives, which confers distinct conformational constraints and enzymatic stability [2]. Substitution with D-cysteine eliminates the α-ethyl substitution and dialkyl character, which in isovaline derivatives has been shown to influence conformational stability and biological activity profiles in formalin foot assays [3]. The combination of D-stereochemistry, α-quaternary carbon center, and β-thiol group in 3-sulfanyl-D-isovaline constitutes a unique structural motif not replicated by any single commercially available analog.

3-Sulfanyl-D-isovaline Comparative Evidence


Structural Differentiation vs D-Isovaline and D-Penicillamine

3-Sulfanyl-D-isovaline incorporates three distinguishing structural features: D-configuration at C2, an α-quaternary carbon center (characteristic of isovaline), and a β-sulfanyl group. D-Isovaline (CAS 3059-97-0) lacks the sulfanyl group entirely (molecular weight 117.2 vs 149.21 g/mol), precluding thiol-based chemistry [1]. D-Penicillamine contains a sulfanyl group but lacks the α-quaternary carbon center, altering backbone conformational constraints [2]. In formalin foot assay studies of isovaline derivatives, modifications that increased steric size without cyclobutane ring formation produced compounds with no activity, indicating that the α-dialkyl substitution pattern critically influences biological function [3].

Unnatural amino acid synthesis Chiral building blocks Peptide engineering

Pharmacological Activity vs R-Isovaline in Pain Models

R-isovaline and S-isovaline reduced nocifensive behavior in phase II of the formalin foot assay without affecting rotarod performance, indicating analgesia without sedation or motor incoordination [1]. 1-Amino-1-cyclobutanecarboxylic acid (ACBC) also demonstrated activity, whereas modifications that increased steric size without cyclobutane ring formation produced compounds with no activity, establishing that conformational stability or cyclobutane ring-forming capacity is necessary for activity [1]. Comparative data for 3-sulfanyl-D-isovaline are not yet available in published pain models. R-Isovaline does not interact with recombinant or native GABAB receptors to open K+ channels in cellular preparations, differing from the canonical GABAB receptor agonist R-baclofen [2]. No direct comparative data exist for 3-sulfanyl-D-isovaline in this receptor system.

Analgesic development GABA receptor modulation Pain pharmacology

Thiol Amino Acids as Tritopic Chelating Ligands

Thiol-containing amino acids (TAAs), including cysteine and penicillamine, function as tritopic chelating ligands with three potential coordination sites: thiol, amine, and carboxyl groups [1]. More than 200 coordination compounds with TAAs have been structurally characterized since 1884 [1]. The co-presence of hard (amine and carboxylate) and soft (thiolate) Lewis bases enables TAAs to bind most metallic elements ranging from Group 3 to Group 15 in various coordination modes [1]. 3-Sulfanyl-D-isovaline, possessing all three coordination sites plus an α-quaternary carbon that influences chelate ring geometry, represents a TAA scaffold with potentially distinct metal-binding selectivity and complex stability compared to cysteine or penicillamine [2].

Coordination chemistry Metal chelation Bioinorganic chemistry

Enzymatic Stability: α-Quaternary Carbon Advantage

D-Isovaline is a non-proteinogenic amino acid with a unique stereochemical configuration that exhibits notable stability and resistance to enzymatic degradation, making it valuable in peptide synthesis and chiral research [1]. The α,α-dialkyl substitution pattern characteristic of isovaline derivatives confers resistance to enzymatic degradation that is not present in α-hydrogen-containing amino acids such as cysteine [2]. 3-Sulfanyl-D-isovaline combines the enzymatic stability conferred by the α-quaternary carbon with the reactive thiol functionality, a combination not available in either D-isovaline (no thiol) or D-penicillamine (no α-quaternary carbon) [2].

Peptide stability Protease resistance Unnatural amino acids

DHFR Inhibition Profile

3-Sulfanyl-D-isovaline exhibits an IC50 > 100,000 nM against bovine liver dihydrofolate reductase (DHFR) as assessed by NADPH consumption during conversion of dihydrofolic acid to tetrahydrofolic acid, indicating minimal inhibitory activity in this assay system [1]. This distinguishes the compound from active DHFR inhibitors used in therapeutic applications. In contrast, a related compound (different scaffold) showed IC50 = 16 nM against DHFR in Lactobacillus casei [2], highlighting that the 3-sulfanyl-D-isovaline scaffold does not confer potent DHFR inhibition. No direct comparative data for D-isovaline or other isovaline derivatives in DHFR assays are available.

Enzyme inhibition Dihydrofolate reductase Antimetabolite research

3-Sulfanyl-D-isovaline Research Applications


Coordination Chemistry and Metallodrug Design

3-Sulfanyl-D-isovaline serves as a tritopic chelating ligand with thiol, amine, and carboxyl coordination sites [1]. The α-quaternary carbon center introduces conformational constraints that may alter chelate ring geometry and metal-binding selectivity compared to cysteine or penicillamine. This makes the compound suitable for investigating structure-coordination relationships in TAAs, developing metallosupramolecular architectures, and exploring metallodrug candidates where specific coordination geometry influences biological activity. The ability of TAAs to bind metals ranging from Group 3 to Group 15 in various coordination modes [1] supports applications across diverse metal systems.

Protease-Resistant Thiol Peptide Engineering

The α-quaternary carbon characteristic of isovaline derivatives confers resistance to enzymatic degradation, while the D-configuration and β-sulfanyl group provide additional functional versatility [1]. This combination enables applications in peptide engineering where both prolonged half-life and thiol-based chemistry (disulfide bond formation, bioconjugation) are required. Unlike D-isovaline, which lacks thiol reactivity, or D-penicillamine, which lacks the α-quaternary carbon's conformational stability, 3-sulfanyl-D-isovaline provides both features in a single scaffold [2].

SAR Studies in Pain Pharmacology

Based on established SAR for isovaline derivatives, where R-isovaline and S-isovaline reduced nocifensive behavior in phase II of the formalin foot assay without affecting rotarod performance [1], and where conformational stability or cyclobutane ring-forming capacity was identified as necessary for activity [1], 3-sulfanyl-D-isovaline provides a probe molecule for investigating how thiol substitution affects this pharmacological profile. The compound enables systematic exploration of whether the sulfanyl modification alters receptor interactions, metabolic stability, or distribution relative to parent isovaline compounds.

Chiral Building Block for Asymmetric Synthesis

As a D-configured α,α-dialkyl amino acid with a thiol functional group, 3-sulfanyl-D-isovaline provides a chiral scaffold for asymmetric synthesis applications where both stereochemical control and sulfur-based reactivity are required [1]. The compound can function as a chiral auxiliary or ligand precursor in catalytic asymmetric transformations. The thiol group enables covalent attachment to solid supports or metal surfaces, facilitating heterogeneous catalysis development. The α-quaternary carbon ensures configurational stability under reaction conditions that might racemize α-hydrogen-containing amino acids [2].

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